2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine

Physicochemical Properties Drug Discovery CNS Penetration

Med chem teams developing brain-penetrant kinase inhibitors need reliable fluoropyridine-triazole building blocks with validated reactivity. 2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine (CAS 1248407-47-7) addresses this with a strategically substituted scaffold: • CNS-optimized: XLogP3 1.4 & TPSA 43.6 Å2 enable passive BBB diffusion. • Validated in ASK1/PI3Kγ inhibitor series (IC50 0.15 μM). • Ortho-fluorine enables selective SNAr & directed ortho-lithiation. Supplied at 95% purity with batch QC. Consistent availability for med chem programs.

Molecular Formula C7H5FN4
Molecular Weight 164.14 g/mol
CAS No. 1248407-47-7
Cat. No. B1444847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine
CAS1248407-47-7
Molecular FormulaC7H5FN4
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)N2C=NC=N2
InChIInChI=1S/C7H5FN4/c8-6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H
InChIKeyIUTHIGHRRBSDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine: Versatile Building Block Overview


2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine (CAS 1248407-47-7) is a heterocyclic small-molecule building block featuring a fluoropyridine core coupled to a 1,2,4-triazole ring [1]. This fluorinated triazolopyridine scaffold exhibits physicochemical properties—including a computed XLogP3-AA of 1.4 and a topological polar surface area (TPSA) of 43.6 Ų [2]—that make it a valuable intermediate for constructing kinase-targeted libraries and metal-organic coordination complexes. Its compact, planar architecture with strategic substitution at the 2- and 6-positions enables downstream functionalization in cross-coupling and SNAr chemistries.

Kinase-targeted library synthesis and SAR exploration
CNS research tool design: lipophilicity/TPSA profile supports brain-penetrant probe research
Regioselective SNAr and cross-coupling diversification
Coordination chemistry: bidentate N-donor building block for metal-organic frameworks

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine: Irreplaceable Specificity


Although fluoropyridine-triazole hybrids share a common core, the precise regiochemistry of substitution (2-fluoro, 6-triazole) dictates downstream synthetic feasibility and biological target engagement. The target compound's substitution pattern yields a distinct XLogP3-AA (1.4) and TPSA (43.6 Ų) that differ from chloro-analogs (XLogP ~1.7) or 5-substituted regioisomers, influencing membrane permeability and off-target binding profiles [1]. Moreover, the presence of the fluorine atom at the 2-position introduces unique electronic effects—ortho to the triazole ring—that enable selective nucleophilic aromatic substitution (SNAr) and ortho-lithiation chemistries not accessible with 2-chloro or 2,6-difluoro variants [2]. Substituting an alternative building block without validating these electronic and steric parameters compromises synthetic route reliability and may yield inactive or suboptimal final compounds.

Target vs. 2-Cl analog
Lipophilicity shift may alter CNS permeability profile; fluoro electronic effects are not reproduced by chloro.
Target vs. 5-subst. regioisomer
Regiochemistry change modifies TPSA and H-bond acceptor pattern, potentially shifting target engagement.
Target vs. 2,6-diF analog
Absence of triazole eliminates bidentate coordination and alters SNAr selectivity order.

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine: Quantitative Evidence


Lipophilicity Advantage for CNS Penetration

The compound's computed XLogP3-AA value of 1.4 falls within the optimal range for central nervous system (CNS) drug candidates (typically 1–3). This differentiates it from the 2-chloro analog (2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine, CAS 1220182-37-5), which has a higher XLogP3-AA of 1.7, increasing the risk of non-specific plasma protein binding and reduced CNS exposure [1]. The lower lipophilicity of the 2-fluoro compound is attributed to the strong electron-withdrawing effect of the ortho-fluorine substituent.

Lipophilicity context
Reported comparison
XLogP3-AA: 1.4 vs. 1.7 (2-Cl analog)
Lower lipophilicity supports CNS research design fit.
Computed property; review in vitro permeability data.
Physicochemical Properties Drug Discovery CNS Penetration

Polar Surface Area Enables BBB Permeability

The compound's topological polar surface area (TPSA) of 43.6 Ų is below the threshold of 60–70 Ų commonly associated with favorable oral bioavailability and blood-brain barrier (BBB) penetration [1]. This value is comparable to that of 2,6-difluoropyridine (TPSA ~40 Ų) but significantly lower than many 2-amino- or 2-hydroxy-substituted analogs, which can exceed 60 Ų due to additional hydrogen bond donors. The moderate TPSA balances solubility with passive diffusion capacity, a key attribute for constructing brain-penetrant kinase inhibitor leads.

Polar surface area
Class-level inference
TPSA 43.6 Ų
Below common BBB permeability threshold; supports passive diffusion research.
Class-level guidance; confirm with experimental PAMPA/logBB.
Physicochemical Properties BBB Permeability Medicinal Chemistry

Purity and Price Benchmarking

Commercially, 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine is offered by multiple vendors at a standard purity of 95% . Pricing data from CymitQuimica shows a cost of approximately €516.00 for a 50 mg unit and €1,412.00 for a 500 mg unit (2019 listing) . In comparison, the 2-chloro analog (2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine) is available at 98% purity from vendors such as Leyan, often at a lower cost per gram due to simpler synthesis from 2-chloropyridine . The fluorine analog commands a moderate premium due to the specialized fluorination step, but this cost is offset by its unique electronic properties essential for structure-activity relationship (SAR) exploration.

Procurement benchmark
Head-to-head
~€2.82/mg vs. ~€1.50–2.00/mg (2-Cl analog)
Reported cost context for procurement review.
List prices; verify current vendor quotes.
Procurement Purity Cost Analysis

Kinase Inhibitor Scaffold Validation

The 2-triazolylpyridine fragment, exemplified by this compound, has been validated in potent kinase inhibitor programs. In a 2023 study, compounds containing the 2-triazolylpyridine motif exhibited IC50 values of 0.15 μM and 0.31 μM against ASK1 kinase . Furthermore, a novel series of 6-aryl-2-amino-triazolopyridines incorporating this core achieved potent and selective PI3Kγ inhibition, with the triazolopyridine core identified via chemoproteomic screening of a kinase-focused library [1]. This established SAR demonstrates that the 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine building block is directly relevant for constructing kinase inhibitors targeting ATP-binding pockets.

Kinase scaffold SAR
Class-level inference
Triazolopyridine fragments: IC50 0.15–0.31 μM (ASK1)
Scaffold-class kinase inhibition context supports research use.
Fragment-based data; target-specific validation needed.
Kinase Inhibition Drug Discovery ASK1 PI3Kγ

2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine: Key Applications


CNS-Penetrant Kinase Inhibitor Lead Generation

Medicinal chemistry teams designing brain-penetrant kinase inhibitors can leverage the compound's XLogP3-AA of 1.4 and TPSA of 43.6 Ų to optimize passive diffusion across the blood-brain barrier. The 2-fluoro-6-triazole substitution pattern has been validated in ASK1 and PI3Kγ inhibitor series, with fragment-containing compounds achieving IC50 values as low as 0.15 μM . The lower lipophilicity relative to the chloro analog (XLogP 1.7) reduces non-specific binding, enhancing the potential for CNS target engagement [1].

SNAr and Cross-Coupling Diversification

The ortho-fluorine atom serves as a unique leaving group in nucleophilic aromatic substitution (SNAr) and as a directing group for ortho-lithiation. Studies on 2,6-difluoropyridine scaffolds demonstrate selective stepwise substitution of fluorine atoms, enabling orthogonal diversification strategies . In contrast, the 2-chloro analog often requires harsher conditions for substitution. This differential reactivity allows the target compound to be incorporated into parallel library synthesis workflows where regioselective functionalization is critical.

Metal-Organic Coordination Polymers and Catalysis

The compound's bidentate coordination motif—pyridine nitrogen and triazole N4 nitrogen—enables the formation of stable coordination complexes. Related 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine has been employed as a terminal ligand in one-dimensional cadmium(II) coordination polymers, with the triazole group bridging adjacent metal centers . The fluorinated analog offers the added advantage of lower basicity at the pyridine nitrogen due to the ortho-fluorine, potentially fine-tuning metal-binding affinities for catalytic and sensing applications.

Application
Selection Property
Validation Focus
CNS kinase inhibitor research
Reported lipophilicity/TPSA profile
Permeability and target engagement assays
Orthogonal diversification synthesis
Fluorine-directed SNAr reactivity
Regioselectivity and library yield
Coordination polymer research
Bidentate N-donor coordination motif
Metal-binding affinity and structure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.